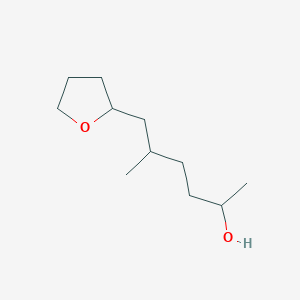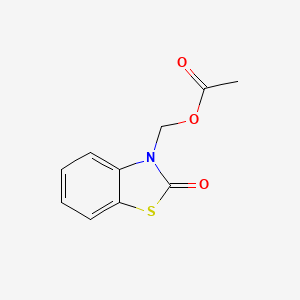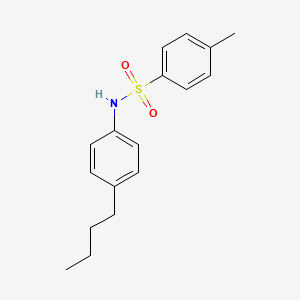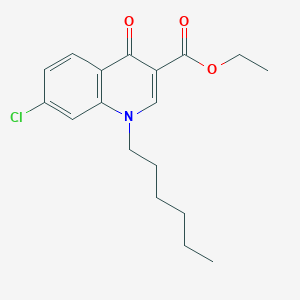
2(5H)-Furanone, 3,4-dichloro-5-(2-oxo-2-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-5-(2-oxo-2-phenylethyl)-2(5H)-furanone is an organic compound that belongs to the class of furanones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-5-(2-oxo-2-phenylethyl)-2(5H)-furanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which usually include a furanone precursor and chlorinating agents.
Chlorination: The furanone precursor is subjected to chlorination under controlled conditions to introduce chlorine atoms at the 3 and 4 positions.
Addition of Phenylethyl Group: The phenylethyl group is introduced through a series of reactions, often involving the use of reagents such as phenylacetic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3,4-dichloro-5-(2-oxo-2-phenylethyl)-2(5H)-furanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or to convert the keto group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Nucleophiles: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a chemical reagent.
作用機序
The mechanism of action of 3,4-dichloro-5-(2-oxo-2-phenylethyl)-2(5H)-furanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
3,4-dichloro-2(5H)-furanone: Lacks the phenylethyl group but shares the furanone core structure.
5-(2-oxo-2-phenylethyl)-2(5H)-furanone: Similar structure but without the chlorine atoms.
Uniqueness
3,4-dichloro-5-(2-oxo-2-phenylethyl)-2(5H)-furanone is unique due to the presence of both chlorine atoms and the phenylethyl group, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
20030-09-5 |
|---|---|
分子式 |
C12H8Cl2O3 |
分子量 |
271.09 g/mol |
IUPAC名 |
3,4-dichloro-2-phenacyl-2H-furan-5-one |
InChI |
InChI=1S/C12H8Cl2O3/c13-10-9(17-12(16)11(10)14)6-8(15)7-4-2-1-3-5-7/h1-5,9H,6H2 |
InChIキー |
PLGTYAKXILKSKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)CC2C(=C(C(=O)O2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11992910.png)
![9-Chloro-5-ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992918.png)

![methyl 4-[(E)-(2-{[3-(3-nitrophenyl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate](/img/structure/B11992934.png)
![2-(1H-benzotriazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11992936.png)

![N,N'-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide](/img/structure/B11992946.png)

![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11992959.png)
![2-((E)-{[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B11992967.png)



